molecular formula C24H15FN4O2 B10927196 3-(2-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927196
M. Wt: 410.4 g/mol
InChI Key: RTUGTUHUNFTRHB-UHFFFAOYSA-N
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Description

3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases, which contributes to their effectiveness in various biological activities .

Preparation Methods

The synthesis of 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl and pyridyl groups. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions. Industrial production methods often employ high-yielding reactions under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Properties

Molecular Formula

C24H15FN4O2

Molecular Weight

410.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H15FN4O2/c25-19-9-5-4-8-17(19)22-21-18(23(30)27-16-10-12-26-13-11-16)14-20(28-24(21)31-29-22)15-6-2-1-3-7-15/h1-14H,(H,26,27,30)

InChI Key

RTUGTUHUNFTRHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NC4=CC=NC=C4)C(=NO3)C5=CC=CC=C5F

Origin of Product

United States

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